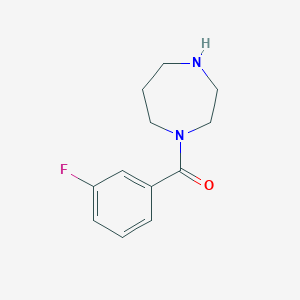

1-(3-Fluorobenzoyl)-1,4-diazepane

Description

Significance of Seven-Membered Nitrogen Heterocycles in Medicinal Chemistry

Seven-membered nitrogen heterocycles, such as azepanes and diazepanes, are crucial structural motifs in drug discovery. nih.gov Unlike their five- or six-membered counterparts, these larger rings possess greater conformational flexibility. This inherent three-dimensional character allows them to interact with a wider range of biological targets by exploring a more extensive conformational space. bohrium.com The presence of nitrogen atoms within the ring introduces sites for hydrogen bonding and can influence the molecule's polarity and basicity, which are critical for receptor binding and pharmacokinetic properties. Consequently, these scaffolds are found in numerous biologically active compounds, including natural products and synthetic drugs targeting a variety of diseases. nih.govthieme-connect.de Their structural diversity and flexibility enable medicinal chemists to design novel drugs with potentially improved pharmacological profiles. researchgate.net

Evolution of the Diazepane Moiety as a Privileged Structure in Drug Discovery

The concept of a "privileged structure" refers to a molecular scaffold that is capable of providing ligands for diverse biological targets. iupac.orgacs.org The benzodiazepine (B76468) (BZD) scaffold, which consists of a diazepine (B8756704) ring fused to a benzene (B151609) ring, was the first to be described as such. nih.gov This scaffold is present in numerous drugs known for their anxiolytic, anticonvulsant, and sedative properties. nih.gov

The diazepine moiety itself is now widely regarded as a privileged structure. nih.govresearchgate.net Its versatility allows it to serve as a template for developing inhibitors for various targets, including enzymes and G-protein coupled receptors (GPCRs). nih.govresearchgate.net The semi-rigid yet flexible nature of the diazepine ring allows it to present substituents in specific spatial orientations, facilitating interactions with the binding sites of different proteins without undergoing hydrophobic collapse. iupac.org This adaptability has made the diazepine scaffold a valuable starting point for creating libraries of compounds in the search for new therapeutic agents. nih.gov

Broad Spectrum of Investigated Biological Activities for Diazepane-Containing Compounds

Derivatives of the diazepane scaffold have been investigated for a wide array of biological activities, highlighting the therapeutic potential of this chemical class. The ability to modify the scaffold at its nitrogen and carbon atoms allows for the fine-tuning of its biological profile. rsc.org Research has explored the efficacy of diazepane-containing compounds in numerous therapeutic areas.

These compounds have shown potential as neuroprotective agents, factor Xa inhibitors for antithrombotic activity, and bromodomain inhibitors for applications in cancer and inflammation. nih.govnih.govontosight.ai Furthermore, various diazepane derivatives have been evaluated for their anticancer, antimicrobial, and anti-inflammatory properties. ontosight.aibenthamdirect.combohrium.com The broad spectrum of activities underscores the success of the diazepine scaffold as a privileged structure in medicinal chemistry. nih.gov

| Biological Activity | Therapeutic Area | Reference |

|---|---|---|

| Anticancer | Oncology | ontosight.aibenthamdirect.com |

| Anti-inflammatory | Inflammatory Disorders | ontosight.aibohrium.com |

| Neuroprotective | Neurodegenerative Diseases | ontosight.ai |

| Anticonvulsant | Neurology (e.g., Epilepsy) | benthamdirect.com |

| Anxiolytic | Psychiatry (e.g., Anxiety Disorders) | nih.govbenthamdirect.com |

| Antimicrobial | Infectious Diseases | bohrium.com |

| Factor Xa Inhibition | Cardiology (Antithrombotic) | nih.gov |

| Bromodomain Inhibition | Oncology, Inflammation | nih.gov |

Focus on 1-(3-Fluorobenzoyl)-1,4-diazepane

The specific compound This compound is a synthetic organic molecule featuring the 1,4-diazepane ring. ontosight.ai In this structure, one of the nitrogen atoms of the diazepane ring is acylated with a 3-fluorobenzoyl group. The presence of the fluorine atom, a common element in modern pharmaceuticals, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. ontosight.ai While detailed research on the specific biological activities of this compound is not extensively published, its structure suggests it is of interest in medicinal chemistry research, likely as an intermediate or a member of a compound library for screening against various biological targets. ontosight.aicymitquimica.com

| Property | Value |

|---|---|

| Chemical Formula | C12H15FN2O |

| Molecular Weight | 222.26 g/mol |

| CAS Number | 926215-33-0 |

| IUPAC Name | (3-fluorophenyl)-(1,4-diazepan-1-yl)methanone |

Structure

3D Structure

Properties

IUPAC Name |

1,4-diazepan-1-yl-(3-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c13-11-4-1-3-10(9-11)12(16)15-7-2-5-14-6-8-15/h1,3-4,9,14H,2,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKTYJDNTSZEOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,4 Diazepane Systems and Derivatives

Foundational Synthetic Routes to the 1,4-Diazepane Ring System

The construction of the 1,4-diazepane ring can be achieved through various classical cyclization strategies. A common and direct approach involves the reaction of 1,2-diamines with suitable dielectrophiles. For instance, a step- and atom-economical protocol has been described using 1,2-diamines and alkyl 3-oxohex-5-enoates, which can often be performed under solvent-free conditions. nih.gov

Another foundational method is reductive amination. This involves the cyclization of a linear precursor containing both an amine and a carbonyl group (or a group that can be converted to a carbonyl). For example, the synthesis of a trisubstituted 1,4-diazepin-3-one was achieved by the reductive alkylation of an amino acid ester with an N-protected amino-oxo-butyramide, followed by deprotection and cyclization. nih.govacs.org

Furthermore, ring-expansion reactions and domino processes represent modern approaches to the diazepane core. A domino process involving the in-situ generation of an aza-Nazarov reagent from 1,2-diamines and subsequent intramolecular aza-Michael cyclization provides a direct entry to 1,4-diazepanes. nih.gov N-propargylamines have also been utilized as versatile building blocks for the synthesis of 1,4-diazepane cores through various cyclization strategies. rsc.org

A summary of selected foundational synthetic routes is presented below:

| Starting Materials | Key Reaction Type | Resulting Structure |

| 1,2-Diamine, Alkyl 3-oxohex-5-enoate | Domino aza-Michael cyclization | Substituted 1,4-Diazepane |

| Amino acid ester, Amino-oxo-butyramide | Reductive alkylation, cyclization | Trisubstituted 1,4-Diazepan-3-one |

| N-Propargylamines | Various cyclizations | 1,4-Diazepane derivatives |

| 1,2-Diamines, 1,3-Dicarbonyls, Aromatic aldehydes | Cyclodehydrative three-component reaction | Substituted 1,4-Diazepane |

Multicomponent Reaction Strategies for Diverse 1,4-Diazepane Scaffolds

Multicomponent reactions (MCRs) are highly efficient strategies for generating molecular diversity, allowing the assembly of complex molecules from three or more starting materials in a single synthetic operation. For the synthesis of 1,4-diazepane and its benzo-fused analogues, MCRs provide a convergent and rapid approach compared to traditional linear syntheses. nih.govacs.org

One prominent example is the Ugi four-component reaction (Ugi-4CR). This reaction can be employed to generate linear precursors that, after a deprotection step, undergo intramolecular cyclization to form the 1,4-diazepine ring. nih.govacs.org For instance, the reaction of an aminophenylketone (amine component), an isocyanide, Boc-glycinal (aldehyde component), and a carboxylic acid can produce a complex acyclic intermediate. Subsequent removal of the Boc protecting group triggers a spontaneous cyclization to yield a 1,4-benzodiazepine (B1214927). nih.gov Microwave irradiation has been shown to significantly accelerate these reactions. nih.gov

Another MCR strategy involves the one-pot reaction of 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes, which leads to the direct formation of 1,4-diazepane derivatives through a cyclodehydrative process. nih.govrsc.org This method is often user-friendly and can be performed under solvent- and catalyst-free conditions. nih.govrsc.org These MCR approaches are particularly valuable for creating libraries of diverse 1,4-diazepane scaffolds for drug discovery programs. nih.govacs.org

Photoredox-Catalyzed Cascade Cyclization Approaches for Fused 1,4-Diazepine Structures

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecular architectures under mild conditions. nih.govmdpi.com This strategy is particularly effective for initiating cascade reactions, where a single catalytic event triggers a sequence of bond-forming transformations. In the context of 1,4-diazepine synthesis, photoredox catalysis has been successfully applied to construct fused polycyclic systems. unimi.itresearchgate.netrsc.org

A notable application is the synthesis of indole-fused 1,4-diazepinones. unimi.itresearchgate.net In this approach, a photoredox catalyst, such as an iridium complex (e.g., fac-[Ir(ppy)₃]) or an organic dye (e.g., Eosin Y), is excited by visible light. nih.govunimi.it The excited catalyst then engages with a suitable radical precursor, like an aroyl chloride or ethyl bromodifluoroacetate, to generate a radical species. unimi.itresearchgate.netacs.org This radical then participates in a cascade process, typically involving addition to an alkene and subsequent intramolecular cyclization onto an indole (B1671886) ring, to form the fused diazepine (B8756704) structure. unimi.itresearchgate.net These reactions often proceed with high efficiency and can generate multiple stereocenters in a single step. unimi.it

This methodology has been used to create various fused systems, including nih.govCurrent time information in Bangalore, IN.diazepino[1,7-a]indol-6(7H)-ones and fluorinated pyrrolo[1,2-d]benzodiazepine derivatives. unimi.itresearchgate.netacs.org The reactions are typically conducted at room temperature under irradiation from LEDs, highlighting the mild and sustainable nature of this synthetic strategy. unimi.itrsc.org

| Photocatalyst | Radical Precursor | Substrate | Fused Product |

| fac-[Ir(ppy)₃] | Aroyl Chloride | N-indolyl phenylacrylamide | nih.govCurrent time information in Bangalore, IN.Diazepino[1,7-a]indol-6(7H)-one |

| Eosin Y | Aroyl Chloride | N-indolyl phenylacrylamide | nih.govCurrent time information in Bangalore, IN.Diazepino[1,7-a]indol-6(7H)-one |

| fac-[Ir(ppy)₃] | Ethyl bromodifluoroacetate | 2-(1H-pyrrol-1-yl)aniline | Fluorinated Pyrrolo[1,2-d]benzodiazepine |

Stereoselective Synthesis of 1,4-Diazepane Architectures

The synthesis of enantiomerically pure 1,4-diazepanes is of high importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Several stereoselective methods have been developed to address this challenge.

One approach is the use of chiral starting materials derived from the chiral pool, such as amino acids. For example, a trisubstituted 1,4-diazepin-3-one was synthesized starting from N-(benzyloxycarbonyl)aspartate, allowing for the introduction of specific chirality at positions 2 and 5 of the diazepine ring. nih.govacs.org Similarly, solid-phase synthesis strategies have been employed, starting from polymer-supported serine derivatives, to produce fused benzoxazinodiazepinediones with high stereoselectivity. datapdf.comacs.org

Catalytic asymmetric methods are also powerful tools. Palladium-catalyzed decarboxylative asymmetric allylic alkylation has been used to create gem-disubstituted 1,4-diazepan-5-ones with high enantiomeric excess (up to 95% ee). nih.gov This method allows for the construction of challenging all-carbon quaternary stereocenters. nih.gov Furthermore, biocatalysis offers a green and efficient alternative. Imine reductases (IREDs) have been successfully used for the intramolecular asymmetric reductive amination of aminoketone precursors to yield chiral 1,4-diazepanes with high enantioselectivity (93% to >99% ee). researchgate.net Both (R)- and (S)-selective enzymes have been identified and optimized, providing access to either enantiomer of the desired product. researchgate.net

Functionalization and Derivatization Techniques Applied to the 1,4-Diazepane Core

The versatility of the 1,4-diazepane scaffold is enhanced by the ability to selectively functionalize its nitrogen centers and other positions on the ring.

The secondary amine(s) of the 1,4-diazepane ring are nucleophilic and can be readily functionalized through acylation reactions. This is a common and crucial step for introducing a wide variety of substituents, thereby modulating the molecule's properties. The synthesis of the target compound, 1-(3-Fluorobenzoyl)-1,4-diazepane , is a prime example of this functionalization. This reaction typically involves treating 1,4-diazepane with 3-fluorobenzoyl chloride in the presence of a base (like triethylamine (B128534) or sodium hydride) and a suitable solvent (like dichloromethane (B109758) or THF). chem-soc.si

The regioselectivity of acylation can be controlled in non-symmetrical diazepanes. For instance, in tetra-hydro nih.govacs.orgCurrent time information in Bangalore, IN.triazolo[4,5-e] nih.govCurrent time information in Bangalore, IN.diazepine derivatives, acylation with aliphatic carboxylic anhydrides occurs selectively at the N⁴ atom of the diazepine ring. nuph.edu.ua Benzoylation is a specific type of acylation that introduces a benzoyl group. This has been used in the synthesis of various complex molecules, such as in the preparation of intermediates for N-substituted quinazolino nih.govCurrent time information in Bangalore, IN.benzodiazepines where a benzodiazepinedione is acylated with 2-nitrobenzoyl chloride. chem-soc.si

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. In the case of This compound , the fluorinated substituent is part of the benzoyl group, which is introduced via the acylation reaction described above. The synthesis of the acylating agent, 3-fluorobenzoyl chloride, starts from 3-fluorobenzoic acid.

While the target compound features fluorine on an appended group, methods also exist for the direct introduction of fluorinated groups onto the heterocyclic scaffold itself or onto fused aromatic rings. Photoredox-catalyzed radical cascade reactions, for example, have been employed to synthesize fluorinated pyrrolo[1,2-d]benzodiazepine derivatives using reagents like ethyl bromodifluoroacetate. acs.org Similarly, fluorinated indole-fused 1,4-diazepinones have been prepared under photoredox conditions. researchgate.net These methods highlight advanced strategies for the regioselective incorporation of fluorine-containing moieties into complex diazepine systems.

Alkylation and Arylation Strategies for N-Substitution

The functionalization of the nitrogen atoms within the 1,4-diazepane ring is a critical step in the development of derivatives with specific properties. Both alkyl and aryl groups can be introduced onto the nitrogen atoms through a variety of synthetic methods.

Reductive amination is a widely employed method for N-alkylation. For instance, 1,4-Diazepane-6-amine can be alkylated with 2-hydroxybenzyl groups to create hexadentate chelators. nih.gov This process involves the condensation of the amine with an aldehyde, followed by reduction with a reagent like sodium borohydride. nih.gov Interestingly, this reaction can lead to trialkylated products, where a third benzyl (B1604629) moiety is added, even without an additional alkylating agent. nih.gov Another approach involves the reductive alkylation of an amino acid derivative with an aldehyde to form a secondary amine, which is then cyclized to form the diazepine ring. nih.gov

Palladium-catalyzed reactions offer a powerful tool for N-substitution. Asymmetric allylic alkylation of 1,4-diazepan-5-ones using a palladium catalyst and a chiral ligand has been demonstrated. caltech.edugoogle.com This method allows for the enantioselective introduction of an allyl group onto one of the nitrogen atoms. Furthermore, N-arylation of the 1,4-diazepane scaffold can be achieved. For example, 1-(4-chlorophenyl)-1,4-diazepane (B1627905) has been synthesized and used as a precursor in the preparation of ligands for D2-like receptors. nih.gov Palladium-catalyzed N-arylation has also been effectively used for other nitrogen-containing heterocycles, such as 2-aminobenzothiazoles, which suggests its potential applicability to the 1,4-diazepane system. researchgate.net

Direct alkylation using alkyl halides is a straightforward method for N-substitution. The synthesis of N1-alkyl-1,4-diazepin-5-ones has been accomplished by reacting 4-piperidone (B1582916) with alkyl bromides to form N-alkyl-4-piperidones, which then undergo a Schmidt ring expansion. researchgate.net Similarly, 1,4-benzodiazepine derivatives can be N-alkylated using various alkyl halides in the presence of a base like potassium hydroxide (B78521) in DMF. sci-hub.box A patent for an intermediate of Suvorexant describes the N-alkylation of a 1,4-diazepane derivative with substituted benzyl halides, including 3-fluorobenzyl, in the presence of potassium carbonate. google.com

Multicomponent reactions also provide a pathway to N-substituted diazepanes. The Ugi four-component reaction, for example, can be used to assemble complex molecules that can subsequently be cyclized to form diazepine systems. beilstein-journals.org

Table 1: Methodologies for N-Substitution of 1,4-Diazepane Systems

| Method | Substrate | Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| Reductive Amination | 1,4-Diazepane-6-amine | 4-alkoxy-2-hydroxybenzaldehydes, NaBH₄ | N,1,4-tri(alkoxy-2-hydroxybenzyl)-DAZA | nih.gov |

| Palladium-Catalyzed Alkylation | tert-butyl 5-oxo-1,4-diazepane-1-carboxylate | Allyl esters, Pd₂(dba)₃, Chiral Ligand | N-Allyl-1,4-diazepan-5-one | caltech.edugoogle.com |

| Direct Alkylation | (R)-1-benzyl-7-methyl-1,4-diazepane | 2,5-dichlorobenzoxazole, K₂CO₃ | N-Aryl-1,4-diazepane derivative | google.com |

| Direct Alkylation | 1,4-benzodiazepin-2(3H)-one | Alkyl halide, KOH, DMF | 1-substituted-1,4-benzodiazepin-2(3H)-one | sci-hub.box |

| N-Arylation | 1,4-diazepane | 7-azaindole, formaldehyde | 3-{[4-(4-chlorophenyl)-1,4-diazepan-1-yl]methyl}-1H-pyrrolo[2,3-b]pyridine | nih.gov |

| Ring Expansion | N-alkyl-4-piperidones | Hydrazoic acid (Schmidt reaction) | N¹-alkyl-1,4-diazepin-5-ones | researchgate.net |

Scalable Synthetic Protocols for 1,4-Diazepane Building Blocks

The development of scalable synthetic routes to 1,4-diazepane building blocks is essential for their application in pharmaceutical development. Efficiency, cost-effectiveness, and atom economy are key considerations in these protocols.

One-pot, multi-component reactions are highly desirable for scalable synthesis. A step- and atom-economical protocol for the synthesis of 1,4-diazepanes from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates has been reported. researchgate.net This method proceeds via the in-situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael reaction and can often be performed under solvent-free conditions. researchgate.net

The use of versatile and readily available starting materials is another cornerstone of scalable synthesis. N-propargylamines have emerged as valuable building blocks for the synthesis of various N-heterocycles, including 1,4-diazepanes. rsc.orgresearchgate.net These compounds can undergo cyclization reactions to form the seven-membered diazepine ring, offering a high degree of atom economy and shorter synthetic routes. rsc.org

For chiral 1,4-diazepanes, enzymatic reductive amination presents a scalable and highly selective method. Imine reductases (IREDs) have been successfully employed for the synthesis of both (R)- and (S)-enantiomers of 5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (B572942) with high enantioselectivity, demonstrating the potential of biocatalysis in producing enantiomerically pure diazepane building blocks. researchgate.net

Table 2: Scalable Synthetic Protocols for 1,4-Diazepane Building Blocks

| Strategy | Starting Materials | Key Transformation | Advantages | Reference |

|---|---|---|---|---|

| Domino Process | 1,2-diamines, alkyl 3-oxohex-5-enoates | In situ generation of aza-Nazarov reagent and aza-Michael cyclization | Step- and atom-economical, often solvent-free | researchgate.net |

| Building Block Approach | N-propargylamines | Cyclization reactions | High atom economy, shorter synthetic routes | rsc.orgresearchgate.net |

| Ring Expansion | N-alkyl-4-piperidones | Schmidt reaction | Good overall yields, accessible starting materials | researchgate.net |

| Enzymatic Reductive Amination | Prochiral imine precursors | Asymmetric reduction with Imine Reductases (IREDs) | High enantioselectivity, scalable for chiral compounds | researchgate.net |

| Post-Ugi Transformation | Pyrazole-3-carbaldehydes, primary amines, propiolic acids, isocyanides | Silver(I) triflate-catalyzed intramolecular heteroannulation | Diversity-oriented, high yields, scalable | beilstein-journals.org |

Computational and Theoretical Investigations of 1 3 Fluorobenzoyl 1,4 Diazepane Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(3-Fluorobenzoyl)-1,4-diazepane at the atomic level. These methods solve the Schrödinger equation for the molecule, yielding information about its energy, electron distribution, and geometry.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly useful for optimizing the molecular geometry and determining the relative energies of different conformers. The 1,4-diazepane ring is known for its conformational flexibility, capable of adopting various chair and boat-like arrangements. DFT calculations, often using hybrid functionals like B3LYP, can accurately model these conformations and predict their relative stabilities. researchgate.netresearchgate.net

The conformational landscape of this compound is complex due to the diazepane ring's flexibility and the rotation around the amide bond. DFT calculations can identify the most stable conformers by performing geometry optimization starting from various initial structures. The results of these calculations are crucial for understanding which shapes the molecule is likely to adopt in different environments.

Table 1: Calculated Relative Energies of this compound Conformers using DFT (B3LYP/6-31G(d))

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Chair 1 (anti) | 0.00 | N1-C2-C3-N4: 65.2, C7-N1-C=O: 178.5 |

| Chair 2 (gauche) | 1.25 | N1-C2-C3-N4: -63.8, C7-N1-C=O: 62.1 |

| Boat 1 | 3.58 | N1-C7-C6-N4: 85.1, C7-N1-C=O: -175.3 |

| Boat 2 | 4.12 | N1-C7-C6-N4: -84.7, C7-N1-C=O: 5.9 |

Note: The data in this table is hypothetical and for illustrative purposes.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and orbital interactions within a molecule. southampton.ac.ukreadthedocs.io It provides a chemical picture of bonding in terms of localized Lewis-type bonds and lone pairs. southampton.ac.uk For this compound, NBO analysis can elucidate hyperconjugative interactions that contribute to its stability. These interactions involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu For instance, the interaction between the lone pair of a nitrogen atom and the antibonding orbital of a neighboring C-H or C-C bond can be quantified.

Table 2: Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions in this compound using NBO

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N1) | σ* (C2-C3) | 1.85 |

| LP (N4) | σ* (C3-C2) | 2.10 |

| LP (O1) | σ* (N1-C=O) | 0.95 |

| π (C-C) of Benzoyl | π* (C=O) | 15.30 |

Note: The data in this table is hypothetical and for illustrative purposes.

Mulliken population analysis is a method for estimating partial atomic charges from the results of quantum chemical calculations. wikipedia.org It partitions the total electron population among the different atoms in a molecule, providing insights into the charge distribution. tau.ac.il In this compound, this analysis can reveal the effects of the electron-withdrawing fluorine atom and the benzoyl group on the electron density of the diazepane ring. While Mulliken charges are known to be basis-set dependent, they can still offer valuable qualitative information about the electrostatic potential of the molecule. wikipedia.org

Table 3: Mulliken Atomic Charges of Selected Atoms in this compound

| Atom | Mulliken Charge (a.u.) |

| F | -0.25 |

| C (of C=O) | +0.45 |

| O (of C=O) | -0.40 |

| N1 | -0.30 |

| N4 | -0.35 |

Note: The data in this table is hypothetical and for illustrative purposes.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. libretexts.org The HOMO is associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. libretexts.orgresearchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich diazepane ring and the benzoyl group, while the LUMO may be centered on the benzoyl ring, influenced by the fluorine atom.

Table 4: Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Sampling and Flexibility Assessment

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations are invaluable for exploring its conformational landscape and assessing its flexibility. By simulating the molecule's motion in a solvent environment, MD can reveal the transitions between different conformers and the time scales on which these transitions occur. This information is crucial for understanding how the molecule might adapt its shape to bind to a biological target.

Prediction of Molecular Interactions and Binding Modes with Biological Targets

Computational docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode of a ligand to a protein receptor. For this compound, docking studies can be performed with various biological targets, such as G-protein coupled receptors or enzymes, to identify potential binding sites and key interactions. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results from docking can then be further refined and validated using more computationally intensive methods like MD simulations.

Theoretical Studies on Tautomerism and Conformational Equilibria within Diazepine (B8756704) Rings

The structural and electronic properties of this compound are intrinsically linked to the conformational flexibility of the seven-membered diazepine ring and the potential for tautomerism in the amide linkage. Although specific experimental and computational studies on this compound are not extensively documented in publicly available literature, theoretical principles and computational analyses of analogous 1,4-diazepane and N-acyl heterocyclic systems provide a robust framework for understanding its behavior.

Tautomerism in the Amide System

The amide group in this compound can theoretically exist in equilibrium between the amide and the iminol (or imidate) tautomeric forms. This phenomenon, known as amide-iminol tautomerism, involves the migration of a proton from the nitrogen atom to the oxygen atom of the carbonyl group.

Amide Form: this compound

Iminol Form: 1-(3-fluoro-1-hydroxybenzylidene)-1,4-diazepane

Theoretical calculations on various amides and related compounds have consistently shown that the amide form is significantly more stable than the iminol form. researchgate.net This stability is attributed to the greater resonance stabilization of the amide bond compared to the iminol form. Computational studies, often employing Density Functional Theory (DFT), can quantify this energy difference. For typical amides, the energy gap between the amide and iminol tautomers is substantial, making the population of the iminol form negligible under standard conditions. researchgate.net

The equilibrium can be influenced by factors such as solvent polarity and the electronic nature of substituents. However, even with the presence of the electron-withdrawing fluorine atom on the benzoyl group, the fundamental energetic preference for the amide tautomer is expected to remain. Theoretical studies on related systems, such as 1-benzamidoisoquinoline derivatives, have shown that while substituents can shift the equilibrium, the amide form often predominates. mdpi.com

Conformational Equilibria of the Diazepine Ring

The seven-membered 1,4-diazepane ring is highly flexible and can adopt several low-energy conformations. Unlike six-membered rings which predominantly adopt a chair conformation, seven-membered rings like diazepine have a more complex potential energy surface with multiple stable or metastable conformers, including chair, boat, and twist-boat forms. nih.govnih.goviucr.org

Computational modeling, including molecular mechanics and DFT, is a powerful tool for investigating these conformational equilibria. researchgate.netresearchgate.net For substituted 1,4-diazepanes, the preferred conformation aims to minimize steric hindrance and torsional strain. The substituents on the nitrogen atoms play a crucial role in determining the conformational preference.

In the case of this compound, the bulky 3-fluorobenzoyl group attached to one of the nitrogen atoms will significantly influence the ring's geometry. Theoretical studies on N,N-disubstituted-1,4-diazepanes have revealed that twist-boat conformations can be particularly stable, sometimes stabilized by intramolecular interactions such as π-stacking. nih.gov X-ray crystallography and computational analysis of other substituted 1,4-diazepan-5-ones have shown a preference for a chair conformation where bulky substituents occupy equatorial positions to minimize steric clashes. nih.goviucr.org

The interconversion between these conformations is typically rapid at room temperature, leading to a dynamic equilibrium. The energy barriers for these conformational changes can be calculated using computational methods. researchgate.net

Below is a hypothetical data table illustrating the relative energies of different conformers of a substituted 1,4-diazepane system, as would be determined by DFT calculations. Please note that this data is representative and not from a direct study of this compound.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Twist-Boat | 0.00 | ψ₁: 65, ψ₂: -75 |

| Chair | 1.5 - 3.0 | ψ₁: 55, ψ₂: -60 |

| Boat | 4.0 - 6.0 | ψ₁: 85, ψ₂: -85 |

Structure Activity Relationship Sar Studies of 1,4 Diazepane Derivatives

Influence of Fluorobenzoyl Substitution on Pharmacological Profiles

The introduction of a fluorobenzoyl group onto the 1,4-diazepane core is a key strategy in medicinal chemistry. The fluorine atom, owing to its small size, high electronegativity, and ability to form potent hydrogen and halogen bonds, can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. ontosight.ai The position of the fluorine on the benzoyl ring is critical and can lead to distinct pharmacological profiles.

Studies on related benzodiazepine (B76468) structures, which share features with diazepanes, have shown that substitutions on the phenyl ring are vital for activity. chemisgroup.us For instance, the presence of an electron-attracting group, such as a halogen, on an attached phenyl ring generally enhances binding affinity for targets like the GABA-A receptor. ub.edu In a series of 1,4-benzodiazepines, compounds with a 4-fluoro substituent on the C-5 phenyl ring were synthesized and evaluated, highlighting the importance of this substitution pattern. sci-hub.boxresearchgate.net

While direct comparative data for the 2-fluoro, 3-fluoro, and 4-fluoro isomers of 1-(benzoyl)-1,4-diazepane is not extensively detailed in the provided literature, the principles of SAR suggest that each isomer would present a unique electronic and steric profile. This would, in turn, dictate its binding orientation and affinity at a given receptor. For example, the 3-fluoro position, as in "1-(3-Fluorobenzoyl)-1,4-diazepane," would primarily induce an electronic effect (inductive withdrawal) with less steric hindrance compared to the 2-fluoro (ortho) position. This can be crucial for fitting into specific hydrophobic pockets or for forming precise interactions within a receptor's active site. acs.org In one study of kinase inhibitors, the introduction of fluorine and chlorine atoms on a benzyl (B1604629) group attached to a 1,4-diazepane ring was noted to introduce lipophilic and electronic characteristics that influence interactions with biological targets. ontosight.ai

Table 1: Influence of Phenyl Ring Substitution on Receptor Binding This table illustrates how different substituents on a phenyl ring attached to a diazepine (B8756704) or related core can affect binding affinity for various receptors.

| Compound Class | Base Scaffold | R Group (Position) | Target Receptor | Activity (IC₅₀/Kᵢ) |

| Benzodiazepine Analogue | 1,4-Benzodiazepine (B1214927) | 4'-Fluoro | GABA-A | Active |

| Benzodiazepine Analogue | 1,4-Benzodiazepine | 4'-Chloro | GABA-A | Active |

| Kinase Inhibitor | 1,4-Diazepane | 4-Chloro-3-fluorobenzyl | Not Specified | Pharmacologically Active |

| Orexin (B13118510) Antagonist | 1,4-Diazepane | Phenylbenzofuran-2-carboxamide | Orexin 1 (OX1R) | 19.5 nM (IC₅₀) |

Data synthesized from multiple sources for illustrative purposes. sci-hub.boxontosight.airesearchgate.net

Modulation of the 1,4-Diazepane Core for Enhanced Receptor Affinity and Selectivity

Modifications to the seven-membered 1,4-diazepane ring itself are a powerful tool for optimizing ligand properties. Such changes can constrain the molecule's conformation, introduce new points of interaction, and alter its physicochemical properties to enhance receptor affinity and, crucially, selectivity.

One successful strategy involves the introduction of bulky substituents. In the development of inhibitors for cyclin-dependent kinase 9 (CDK9), replacing a smaller piperazine (B1678402) ring with the larger 7-membered 1,4-diazepane ring at a key position led to a significant increase in selectivity over the related CDK2 kinase. cardiff.ac.uk This enhancement was attributed to the bulkier diazepane ring taking better advantage of structural differences in the hydrophobic pockets of the two kinases. cardiff.ac.uk

Further research has demonstrated the importance of specific substitutions on the diazepane nitrogen atoms. In a series of sigma-1 (σ1) receptor ligands, homologation from a piperazine to a 1,4-diazepane ring resulted in a marked improvement in σ1 affinity and selectivity over the σ2 subtype. nih.gov The study found that a 1,4-dibenzyl substituted diazepane derivative exhibited a high affinity of 7.4 nM for the σ1 receptor and a 53-fold selectivity over σ2 receptors. nih.gov Similarly, for other σ1 receptor ligands, a cyclohexylmethyl or a butyl group at the N-4 position and a benzyl group at the N-1 position were found to be optimal for high affinity. researchgate.net

Table 2: Effect of 1,4-Diazepane Core Modulation on Receptor Affinity and Selectivity

| Target | N1-Substituent | N4-Substituent | C-Position Substituent | Kᵢ (nM) or Selectivity |

| σ1 Receptor | Benzyl | 4-Methoxybenzyl | (2S)-Methyl | 0.86 nM |

| σ1 Receptor | Benzyl | Benzyl | (2S)-Hydroxymethyl | 7.4 nM |

| CDK9 vs CDK2 | (pyrimidinyl)aniline | H | None | ~156-fold selectivity for CDK9 |

| CB2 vs CB1 | Varied | Varied | Not specified | Excellent selectivity for CB2 |

This table presents findings from various studies on optimizing the 1,4-diazepane scaffold. cardiff.ac.uknih.govresearchgate.netnih.gov

Correlation between Substituent Variation and Target Interaction Mechanisms

Understanding the molecular interactions between 1,4-diazepane derivatives and their target proteins is essential for explaining observed SAR and guiding rational design. Techniques such as X-ray crystallography and computational molecular docking provide detailed insights into these interactions.

For a series of nicotinic acetylcholine (B1216132) α4β2 receptor (nAChR) agonists based on a 1-(pyridin-3-yl)-1,4-diazepane scaffold, crystallographic studies with a homologous protein revealed key binding features. The 1,4-diazepane ring, likely protonated, was positioned to form a hydrogen bond with the backbone carbonyl of a tryptophan residue (Trp-143). nih.gov The ring also made favorable van der Waals contacts within a hydrophobic pocket defined by several aromatic residues. nih.gov This study highlighted how the ability of a ligand to form a strong intersubunit bridge, in some cases via a specific halogen bond, was tightly coupled to its functional efficacy as an agonist. nih.gov

In the case of CDK9 inhibitors, molecular docking studies rationalized the observed selectivity. The 1,4-diazepane moiety of a highly selective inhibitor was shown to position itself differently in the active sites of CDK9 and CDK2. cardiff.ac.uk In CDK9, it was positioned towards the thiazole (B1198619) ring, while in CDK2, it was directed away towards the hinge region. This differential binding, driven by the specific shape and flexibility of the active sites, explains the compound's selectivity. cardiff.ac.uk Disrupting the hydrogen bond donor capability of the diazepane's N-H group, for instance by methylation or acetylation, significantly reduced this selectivity, underscoring the critical role of this specific interaction. cardiff.ac.uk

Rational Design Principles for Optimized 1,4-Diazepane Analogues

The collective findings from SAR studies provide a set of rational design principles for developing new, optimized 1,4-diazepane analogues. These principles help guide medicinal chemists in making targeted modifications to achieve desired pharmacological profiles.

Exploit Core Flexibility and Size: The seven-membered diazepane ring offers greater conformational possibilities than smaller five- or six-membered rings. This can be used to engage with larger or uniquely shaped subpockets in a target receptor that are inaccessible to smaller scaffolds, thereby enhancing both affinity and selectivity. cardiff.ac.uk

Strategic Substitution on Ring Nitrogens: The N-1 and N-4 positions are key handles for modification. Attaching specific arylmethyl (e.g., benzyl) or alkyl groups can profoundly influence receptor affinity and selectivity. The optimal choice of substituent is target-dependent and often involves balancing steric bulk and hydrophobicity to fit the specific receptor environment. nih.govresearchgate.net

Harness Halogen Effects: The incorporation of fluorine or other halogens on aryl substituents (like the benzoyl group) is a proven strategy. Halogens can modulate electronic properties, improve metabolic stability, and participate in specific halogen bonding interactions within the receptor binding site, which can significantly enhance affinity and efficacy. ontosight.ainih.gov

Preserve Key Hydrogen Bonding Moieties: In many cases, the N-H groups within the diazepane ring act as critical hydrogen bond donors. It is essential to identify these interactions through structural or computational studies, as their removal or modification (e.g., through N-methylation) can abolish activity or selectivity. cardiff.ac.uk

Utilize Computational Chemistry: Ligand-based and structure-based computational methods are invaluable tools. Pharmacophore modeling can identify the key chemical features responsible for activity, while molecular docking can predict binding modes and rationalize SAR data, allowing for the in silico pre-screening of virtual libraries before committing to chemical synthesis. acs.orgnih.gov

By applying these principles, researchers can more efficiently navigate the chemical space around the 1,4-diazepane scaffold to develop novel therapeutic agents with optimized potency, selectivity, and pharmacokinetic properties.

Mechanistic Insights into Biological Activity and Target Engagement of 1,4 Diazepane Compounds

Ligand-Receptor Interactions in Enzyme Inhibition Mechanisms

The 1,4-diazepane scaffold has been successfully utilized in the design of potent enzyme inhibitors. A notable example is the development of factor Xa (fXa) inhibitors, where the 1,4-diazepane moiety was engineered to interact with the S4 aryl-binding domain of the fXa active site. nih.govsigmaaldrich.com Factor Xa is a critical serine protease in the coagulation cascade, making it a prime target for novel antithrombotic drugs. nih.gov

One such derivative, compound 13 (YM-96765) , demonstrated potent fXa inhibitory activity with an IC₅₀ of 6.8 nM. nih.gov The design of these inhibitors showcases the ability of the 1,4-diazepane ring to serve as a versatile scaffold for presenting substituents that can form specific and high-affinity interactions with enzyme active sites. nih.gov Other related structures, such as 1,4-benzodiazepine-2,5-diones, have been synthesized and shown to be potent, reversible inhibitors of acetylcholinesterase, a key enzyme in the nervous system. nih.gov Furthermore, dibenzo[b,e] bohrium.comnih.govdiazepin-1-one derivatives have exhibited a competitive mode of inhibition against α-glucosidase. researchgate.net

Table 1: Examples of 1,4-Diazepane Derivatives as Enzyme Inhibitors

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 1,4-Diazepane Derivatives | Factor Xa | Designed to interact with the S4 aryl-binding domain; potent anticoagulant and antithrombotic activity. nih.govsigmaaldrich.com | nih.gov, sigmaaldrich.com |

| 1,4-Benzodiazepine-2,5-diones | Acetylcholinesterase | Potent, reversible anticholinesterase activity in vitro. nih.gov | nih.gov |

| Dibenzo[b,e] bohrium.comnih.govdiazepin-1-ones | α-Glucosidase | Competitive mode of inhibition. researchgate.net | researchgate.net |

G-Protein Coupled Receptor (GPCR) Ligand Activity and Signaling Modulation

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are major targets for drug discovery. nih.govunc.edu The 1,4-diazepane scaffold has been explored for its potential to create ligands that modulate GPCR activity. researchgate.netresearchgate.net These seven-transmembrane spanning proteins transduce extracellular signals into intracellular responses and are involved in nearly all physiological processes. nih.govunc.edu

Researchers have focused on developing allosteric modulators, which bind to sites distinct from the endogenous ligand binding site, offering the potential for greater subtype selectivity. nih.govnih.gov For instance, a series of 1,4-dihydro- bohrium.comnih.govdiazepine-5,7-diones were synthesized and found to exhibit agonist activity at melanocortin 1 and 4 receptors (MC1R and MC4R). researchgate.net Additionally, diazepane-containing derivatives have been developed as ligands for sigma receptors (σR), which were initially misclassified as opioid receptors but are now known to be a distinct class of proteins. nih.gov The benzofurane derivative 2c emerged as a high-affinity σ1R ligand with low cytotoxicity and potent antioxidant activity. nih.gov

Table 2: 1,4-Diazepane Derivatives as GPCR Ligands

| Compound Series | Target GPCR | Activity Profile | Reference |

|---|---|---|---|

| 1,4-Dihydro- bohrium.comnih.govdiazepine-5,7-diones | Melanocortin 1 and 4 Receptors (MC1R & MC4R) | Agonist activity | researchgate.net |

| Diazepane-containing derivatives | Sigma Receptors (σR) | High-affinity ligands, with some showing antioxidant properties. | nih.gov |

Interactions with Nucleic Acids and Regulation of Gene Expression

The interaction of small molecules with nucleic acids presents a powerful strategy for regulating gene expression. While specific studies on 1-(3-Fluorobenzoyl)-1,4-diazepane are absent, the broader class of diazepine (B8756704) derivatives has been investigated for its ability to bind to DNA. nih.govnih.gov For example, pyrrolo bohrium.comnih.govbenzodiazepines are a class of antibiotics that form adducts with DNA. acs.org The mechanisms of interaction can vary, including intercalation between base pairs and binding to the minor groove. Some diazapyrene derivatives have been shown to interact with G-quadruplexes, which are non-canonical secondary structures found in guanine-rich regions of DNA. nih.govnih.gov

Inhibition Mechanisms of Key Biological Pathways

Bromodomain Inhibition and Epigenetic Modulation

Bromodomains are protein domains that recognize acetylated lysine (B10760008) residues on histones, playing a crucial role in the epigenetic regulation of gene transcription. nih.gov The inhibition of bromodomains, particularly those of the BET (Bromodomain and Extra-Terminal domain) family, has emerged as a promising therapeutic strategy in cancer. nih.govmdpi.comnih.gov

The thieno-triazolo-1,4-diazepine scaffold is central to some of the most well-known BET bromodomain inhibitors, such as JQ1 . nih.govmdpi.com JQ1 acts as an acetylated lysine mimic, competitively binding to the bromodomains of BET proteins and displacing them from chromatin. mdpi.com This leads to the downregulation of key oncogenes like c-MYC. nih.gov The development of these inhibitors highlights the potential of the 1,4-diazepane core in targeting epigenetic reader domains. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are a family of enzymes that are fundamental to the control of the cell cycle. bohrium.comtaylorandfrancis.comtaylorandfrancis.com Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for anticancer drug development. taylorandfrancis.comtandfonline.com Several classes of 1,4-diazepine derivatives have been investigated as CDK inhibitors. bohrium.comtandfonline.comresearchgate.net

For example, pyrrolo[3,2-e] bohrium.comnih.govdiazepine derivatives have been designed and synthesized as potent inhibitors of both EGFR and CDK2. tandfonline.com One compound in this series, 8b , exhibited potent inhibition of CDK2/Cyclin A1. tandfonline.com Another series of compounds, tetrahydro bohrium.comnih.govdiazepino[1,2-a]indol-1-ones, also showed significant inhibitory activity against CDKs. researchgate.net These findings underscore the utility of the 1,4-diazepane scaffold in the design of ATP-competitive kinase inhibitors. tandfonline.com

Table 3: 1,4-Diazepane Derivatives as CDK Inhibitors

| Compound Series | Target CDK | Key Findings | Reference |

|---|---|---|---|

| Pyrrolo[3,2-e] bohrium.comnih.govdiazepines | CDK2/Cyclin A1 | Potent dual inhibitors of EGFR and CDK2. tandfonline.com | tandfonline.com |

| Tetrahydro bohrium.comnih.govdiazepino[1,2-a]indol-1-ones | CDKs | Sub-micromolar inhibitory activity against CDKs. researchgate.net | researchgate.net |

RNA-dependent RNA Polymerase Inhibition

RNA-dependent RNA polymerase (RdRp) is an essential enzyme for the replication of RNA viruses, such as the hepatitis C virus (HCV) and coronaviruses. researchgate.netresearchgate.netuochb.cznih.gov The inhibition of RdRp is a key strategy for the development of antiviral therapies. nih.govgoogle.com

While direct evidence for this compound is unavailable, related diazepine structures have shown promise in this area. An indole-benzodiazepinone, which is structurally related to 1,4-diazepines, has been proposed for the treatment of hepatitis C due to its ability to inhibit the NS5B RdRp. researchgate.netresearchgate.netresearchgate.net These inhibitors can be classified as either nucleoside analogs, which compete with natural substrates for incorporation into the growing RNA chain, or non-nucleoside inhibitors, which bind to allosteric sites on the enzyme. nih.gov The 1,5-benzodiazepine class of compounds has been identified as non-nucleoside inhibitors of the HCV NS5B polymerase. researchgate.netresearchgate.net

Myeloid Cell Leukemia-1 (Mcl-1) Protein Inhibition

Myeloid Cell Leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma-2 (Bcl-2) family of proteins. mdpi.comd-nb.info Its primary function is to prevent apoptosis (programmed cell death) by binding to and sequestering pro-apoptotic proteins such as Bak and Bim. d-nb.infonih.gov In many forms of cancer, including hematological malignancies and solid tumors, the Mcl-1 gene is amplified, or the protein is overexpressed. d-nb.infonih.gov This upregulation allows cancer cells to evade apoptosis, contributing to tumor development, sustained growth, and resistance to chemotherapy. mdpi.comnih.gov Consequently, Mcl-1 has emerged as a significant and attractive target for anticancer drug development. d-nb.infobiorxiv.org

The strategy for inhibiting Mcl-1 involves the development of small molecules, often termed "BH3 mimetics," that bind to the BH3-binding groove on the surface of the Mcl-1 protein. researchgate.net This groove is where Mcl-1 interacts with its pro-apoptotic partners. By occupying this groove, BH3 mimetics prevent Mcl-1 from sequestering pro-apoptotic proteins, thereby freeing them to initiate the apoptotic cascade, leading to cancer cell death. nih.govresearchgate.net

While direct research on this compound as an Mcl-1 inhibitor is not extensively documented in publicly available literature, the 1,4-diazepane scaffold represents a potential backbone for the design of such inhibitors. The seven-membered ring can serve as a template to orient key functional groups, such as the 3-fluorobenzoyl moiety, into the hydrophobic pockets (P1-P4) within the Mcl-1 binding groove, mimicking the interactions of a natural BH3 α-helix. mdpi.com The development of potent and selective Mcl-1 inhibitors remains a key focus of research, with several compounds currently undergoing clinical evaluation. d-nb.infosymeres.com

Table 1: Examples of Investigated Mcl-1 Inhibitors and their Properties This table presents examples of compounds investigated for Mcl-1 inhibition to illustrate the types of data generated in this research area. Data for this compound is not available.

| Compound | Type/Class | Target Affinity/Activity | Notes |

| S63845 | Small Molecule BH3-Mimetic | High affinity and specificity for the Mcl-1 BH3-binding groove. researchgate.net | Induces BAX/BAK-dependent apoptosis; effective in multiple myeloma, leukemia, and lymphoma models. researchgate.net |

| AZD5991 | Small Molecule BH3-Mimetic | Potently induces apoptosis in Mcl-1 dependent cell lines. nih.govnih.gov | Shows efficacy in models of Acute Myeloid Leukemia (AML) and Anaplastic Large Cell Lymphoma (ALCL). nih.gov |

| AMG-176 | Small Molecule BH3-Mimetic | Potent and selective Mcl-1 inhibitor. nih.govbiorxiv.org | Used as a co-crystallized inhibitor to develop pharmacophore models for discovering new Mcl-1 inhibitors. biorxiv.org |

| VU661013 | Mcl-1 Covalent Inhibitor | Induces caspase 3/7 activity in ERα+ breast cancer cells. oncotarget.com | Upregulates Mcl-1 protein expression while inhibiting its function, enhances apoptosis when combined with other Bcl-2 inhibitors. oncotarget.com |

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory process as they catalyze the rate-determining step in the biosynthesis of prostaglandins (B1171923) (PGs) from arachidonic acid. researchgate.netbrieflands.com There are two primary isoforms: COX-1, which is constitutively expressed in most tissues and is responsible for producing PGs that mediate homeostatic functions like gastric protection and platelet aggregation; and COX-2, which is typically undetectable in most tissues but is rapidly induced at sites of inflammation by cytokines and other inflammatory stimuli. brieflands.combrieflands.com The anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are derived from the inhibition of COX-2, whereas the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1. brieflands.comnih.gov

The development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to create anti-inflammatory agents with improved safety profiles. brieflands.comnih.gov These inhibitors typically bind to the active site of the COX-2 enzyme, preventing arachidonic acid from entering and being converted into pro-inflammatory prostaglandins. nih.gov

There is no specific data identifying this compound as a direct COX inhibitor. However, research into related heterocyclic structures suggests that this chemical class is relevant. For instance, studies on soluble epoxide hydrolase (sEH) inhibitors have shown that these agents can influence the arachidonic acid cascade, which also involves COX metabolic pathways. nih.gov Furthermore, various heterocyclic scaffolds, including diarylisoxazoles, pyrazoles, and triazoles, form the core of many potent and selective COX-2 inhibitors. nih.govnih.gov The 1,4-diazepane structure could potentially serve as a scaffold for designing novel COX inhibitors, where the fluorobenzoyl group could interact with key residues like Arg513 in the active site of COX-2. nih.gov

Table 2: Inhibitory Activity of Various Heterocyclic Compounds on COX Isoforms This table includes examples of heterocyclic compounds and their inhibitory concentrations (IC₅₀) against COX-1 and COX-2 to provide context for research in this field. Data for this compound is not available.

| Compound | Chemical Class | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | Pyrazole | 37.98 | 0.10 | 379.80 |

| Mofezolac | Diarylisoxazole | 0.0079 | >50 | >6300 |

| Compound 12 | Fluorinated Triarylpyrazole | >10 | 0.049 | >204 |

| Compound 57 | Benzothiophene | 16.1 | 0.33 | 48.8 |

| Compound 39 | Pyrazoline-sulfonamide | Not specified | 0.60 | Not specified |

Mechanisms of Antiviral Activity

One prominent mechanism involves the inhibition of viral entry into host cells. Certain complex molecules synthesized from 1,4-diazepane, such as dispirotripiperazine derivatives, have been shown to interact with heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface. nih.gov Many viruses use HSPGs as an initial attachment point before engaging with more specific receptors. By binding to HSPGs, these compounds can electrostatically block the virus-cell interaction, thus preventing infection at a very early stage. This mechanism has been demonstrated against viruses like Herpes Simplex Virus (HSV). nih.gov

Another key strategy is the inhibition of essential viral enzymes. Derivatives of benzodiazepines, which are structurally related to diazepanes, have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for Human Immunodeficiency Virus Type 1 (HIV-1). acs.org These compounds bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that inactivates it and halts the conversion of viral RNA into DNA, a critical step in the HIV life cycle. Similarly, other 1,4-diazepane derivatives have been identified as inhibitors of the Chikungunya virus (CHIKV), although the precise molecular target is still under investigation. acs.org

Table 3: Antiviral Activity of 1,4-Diazepane and Related Heterocyclic Compounds This table presents examples of compounds with a diazepane or similar core and their reported antiviral activities. Data for this compound is not available.

| Compound/Class | Virus Target | Mechanism of Action | Reported Activity |

| Dispirotripiperazine Derivatives | Herpes Simplex Virus (HSV-1) | Inhibition of viral attachment and entry via HSPG binding. nih.gov | Efficiently inhibited HSV-1-induced cytopathic effect. nih.gov |

| TIBO Derivatives | HIV-1 | Non-nucleoside reverse transcriptase inhibition. acs.org | Potent anti-HIV-1 activity. acs.org |

| BIX01294 Derivative | HIV-1 | Latency-reversing agent; histone methyltransferase (HMT) inhibitor. mdpi.com | A 1,4-diazepane fragment extends into a key binding pocket of the HMT G9a. mdpi.com |

| Compound 6a | Chikungunya Virus (CHIKV) | Inhibition of viral replication. | EC₅₀ = 3.95 µM. acs.org |

| Peptidomimetic I-14 | HIV-2 | Capsid Binder. mdpi.com | EC₅₀ = 2.30 µM. mdpi.com |

Neurotropic Modulatory Actions and Central Nervous System (CNS) Related Research

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry for targeting the central nervous system (CNS). ontosight.ai Derivatives have been investigated for a wide range of neurotropic activities, including anxiolytic, anticonvulsant, and sleep-promoting effects. ontosight.ainih.gov The inclusion of a fluorobenzoyl group, as seen in this compound, is a common strategy in CNS drug design, as fluorine can enhance properties like metabolic stability and blood-brain barrier permeability. ontosight.ai

One area of significant research is the development of 1,4-diazepane-based orexin (B13118510) receptor antagonists. Orexin is a neuropeptide that regulates arousal and wakefulness. By blocking orexin receptors (OX₁R and OX₂R), these antagonists can suppress wakefulness and promote both REM and non-REM sleep, offering a novel mechanism for treating insomnia. nih.gov

Another emerging target is the P2X4 receptor, an ATP-gated cation channel implicated in neuroinflammation and neuropathic pain. nih.govresearchgate.net Antagonists based on a naphtho[1,2-b] ontosight.ainih.govdiazepine core have demonstrated neuroprotective effects in preclinical models of ischemic stroke. nih.govresearchgate.net These compounds were found to reduce infarct volume and enhance learning and memory post-stroke, highlighting their therapeutic potential. researchgate.net

Furthermore, the broader class of diazepines has long been associated with modulation of the GABA-A receptor, the primary inhibitory neurotransmitter system in the brain. researchgate.net This interaction is the basis for the anxiolytic, sedative, and anticonvulsant effects of classic benzodiazepine (B76468) drugs. While specific research on this compound's action at GABA-A receptors is not detailed, the structural similarity suggests this as a potential area of investigation for anticonvulsant or anxiolytic properties. tandfonline.comresearchgate.net

Table 4: CNS-Related Activities of Various 1,4-Diazepane Derivatives This table summarizes the observed CNS targets and potential therapeutic applications for different compounds containing the 1,4-diazepane scaffold. Data for this compound is not available.

| Compound/Class | CNS Target/Modulation | Potential Therapeutic Application | Research Finding |

| N,N-disubstituted-1,4-diazepane | Dual Orexin Receptor (OX₁R/OX₂R) Antagonist | Insomnia | Promoted REM and non-REM sleep in rats. nih.gov |

| 1,5-Dihydro-2H-naphtho[1,2-b] ontosight.ainih.govdiazepine-2,4(3H)-diones | P2X4 Receptor Antagonist | Ischemic Stroke, Neuroprotection | Reduced infarct volume and improved learning and memory in a mouse model. nih.govresearchgate.net |

| General 1,4-Diazepane Derivatives | General CNS modulation | Anxiolytics, Anticonvulsants | The diazepane class is known for potential anxiolytic and anticonvulsant properties. ontosight.ai |

| Triazolobenzodiazepines (e.g., Alprazolam) | GABA-A Receptor Modulation | Anxiety Disorders | A related benzodiazepine class that acts as a positive allosteric modulator of GABA-A receptors. researchgate.net |

Future Directions and Advanced Research Perspectives for 1 3 Fluorobenzoyl 1,4 Diazepane and Analogues

Development of Novel and Sustainable Synthetic Routes for Structural Diversity

The generation of diverse chemical libraries is fundamental to the discovery of new lead compounds. For the 1,4-diazepane scaffold, future research will prioritize the development of novel and sustainable synthetic methodologies to expand its structural diversity.

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. rsc.org Recent efforts have demonstrated the use of eco-friendly catalysts and solvents for the synthesis of diazepine (B8756704) derivatives. For instance, graphite (B72142) oxide has been employed as a green and reusable heterogeneous carbocatalyst for the one-pot synthesis of spirodibenzo rsc.orgdiazepine derivatives in an aqueous ethanol (B145695) medium. rsc.orgrsc.org This approach offers high yields, mild reaction conditions, and catalyst reusability for up to eight cycles without significant loss of activity. rsc.org Similarly, the use of potassium persulfate as an eco-friendly oxidant in water has been shown to be effective for synthesizing dibenzo[b,e] rsc.orgdiazepine derivatives. researchgate.net Another green approach involves a three-component reaction using oxalic acid as a catalyst in water to produce dibenz rsc.org-diazepine-1-ones in good yields. researchgate.net

Beyond green chemistry, the development of efficient, cost-effective, and versatile synthetic protocols remains a key objective. Researchers have reported the use of copper-bronze as a novel catalyst for the synthesis of dibenzo[b,e] rsc.orgdiazepine derivatives, highlighting advantages such as high product yield and an easy workup procedure. The exploration of one-pot, multi-component reactions continues to be a promising strategy for the rapid generation of diverse 1,4-diazepane analogues. researchgate.netgrowingscience.com These methods allow for the construction of complex molecules from simple starting materials in a single step, which is crucial for building extensive compound libraries for high-throughput screening.

Future synthetic endeavors will likely focus on:

Flow Chemistry: The use of continuous flow reactors can enhance reaction efficiency, safety, and scalability for the industrial production of 1,4-diazepane derivatives.

Photoredox Catalysis: This strategy offers novel pathways for C-H functionalization and the formation of challenging chemical bonds under mild conditions.

Combinatorial Synthesis: The generation of large, focused libraries of 1,4-diazepane analogues through combinatorial approaches will be instrumental in exploring a wider chemical space and identifying new structure-activity relationships. doi.org

Application of Advanced Computational Modeling for Predictive Design and Lead Optimization

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. For 1-(3-Fluorobenzoyl)-1,4-diazepane and its analogues, advanced computational techniques will play a pivotal role in accelerating the discovery of new therapeutic agents.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key computational strategies. SBDD relies on the three-dimensional structure of the biological target to design molecules that can bind with high affinity and selectivity. For instance, the discovery of 1,4-diazepane-2-ones as novel antagonists of LFA-1 was guided by the crystal structure of the LFA-1 I-domain. doi.org Molecular docking and molecular dynamics (MD) simulations are powerful tools within SBDD to predict binding modes and affinities of ligands to their target proteins. tandfonline.com

LBDD, on the other hand, is employed when the 3D structure of the target is unknown. This approach utilizes the chemical structures and biological activities of a set of known active compounds to build predictive models. Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are common LBDD techniques. These models can help identify the key chemical features required for biological activity and guide the design of new, more potent analogues.

Future computational efforts will likely involve:

Artificial Intelligence and Machine Learning: AI and ML algorithms can analyze vast datasets to identify patterns that predict a compound's potency, selectivity, and pharmacokinetic properties, thereby guiding analog design and accelerating hit-to-lead optimization. medium.com

Free Energy Perturbation (FEP): FEP calculations provide a more accurate prediction of ligand binding affinities compared to traditional docking methods, aiding in the prioritization of compounds for synthesis.

In Silico ADMET Prediction: The early prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for reducing late-stage attrition in drug development. Computational models can help flag potential liabilities early in the discovery process.

Exploration of Underexplored Biological Targets for Therapeutic Innovation

The 1,4-diazepane scaffold has already demonstrated activity against a range of biological targets, including central nervous system receptors and enzymes. researchgate.netnih.govresearchgate.net However, a vast number of potential targets remain unexplored, offering significant opportunities for therapeutic innovation.

Recent research has highlighted the potential of diazepine-based compounds as inhibitors of bromodomains, which are epigenetic readers involved in gene transcription in cancer and inflammation. nih.gov This discovery opens up a new avenue for the application of the 1,4-diazepane scaffold in oncology and immunology. Furthermore, derivatives of 1,4-benzodiazepine (B1214927) have shown antiproliferative properties in various tumor cell lines, suggesting their potential as anticancer agents. researchgate.net

The structural versatility of the 1,4-diazepane scaffold allows it to mimic protein secondary structures, such as β-turns and α-helices, enabling it to modulate protein-protein interactions (PPIs). nih.govacs.org PPIs represent a large and challenging class of drug targets that are implicated in numerous diseases. The development of pyrimidodiazepine-based small molecules as PPI modulators showcases the potential of this scaffold to address previously "undruggable" targets. acs.org

Future research should focus on screening this compound and its analogues against a broader range of biological targets, including:

G-Protein Coupled Receptors (GPCRs): As one of the largest families of drug targets, many GPCRs remain to be therapeutically exploited. nih.gov

Kinases: These enzymes play crucial roles in cell signaling and are well-established targets in oncology and other diseases.

Ion Channels: Modulators of ion channels are important for treating a variety of conditions, including cardiovascular and neurological disorders.

Novel Targets in Infectious Diseases: The unique structural features of 1,4-diazepane derivatives could be leveraged to develop new agents against bacterial, viral, and parasitic infections.

Integration of Multi-Omics Data for Systems-Level Understanding of Compound Activity

The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, has revolutionized our ability to study biological systems. nih.gov The integration of multi-omics data provides a holistic view of the cellular response to a compound, enabling a deeper, systems-level understanding of its mechanism of action. researchgate.netembopress.org

By combining different omics datasets, researchers can move beyond a single target-based approach and uncover the complex network of molecular events triggered by a compound. nih.govmdpi.com For example, integrating transcriptomics and proteomics data can reveal how a compound affects gene expression and subsequent protein levels, providing insights into the downstream signaling pathways. mdpi.com Metabolomics data can further elucidate the impact of a compound on cellular metabolism.

This integrated approach can help to:

Identify Novel Drug Targets: By analyzing the global molecular changes induced by a compound, new and unexpected targets can be identified. researchgate.net

Elucidate Mechanisms of Action: Multi-omics data can provide a comprehensive picture of how a drug exerts its therapeutic effects.

Discover Biomarkers: Identifying molecular signatures associated with drug response can aid in patient stratification and personalized medicine. researchgate.net

Predict Off-Target Effects: A systems-level view can help to anticipate potential side effects by revealing unintended molecular interactions.

Future research on this compound and its analogues should increasingly incorporate multi-omics approaches to gain a more complete understanding of their biological activity and to guide the development of safer and more effective therapies.

Expanding Applications of the 1,4-Diazepane Scaffold Beyond Current Modalities

The versatility of the 1,4-diazepane scaffold extends beyond its use as a traditional small molecule inhibitor. nih.gov Future research should explore its application in novel therapeutic modalities and technologies.

One promising area is the development of macrocyclic peptides incorporating the 1,4-diazepane structure. Macrocyclic peptides offer several advantages over traditional small molecules and biologics, including high affinity, specificity, and proteolytic stability. stanford.edu The RaPID (Random non-standard Peptides Integrated Discovery) system allows for the screening of vast libraries of non-standard peptides, opening up new possibilities for drug discovery. stanford.edu

Another exciting frontier is the use of the 1,4-diazepane scaffold in the design of proteolysis-targeting chimeras (PROTACs) . PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This technology offers a powerful new approach to drug discovery, enabling the targeting of proteins that have been difficult to inhibit with traditional small molecules.

Furthermore, the 1,4-diazepane scaffold can be utilized in the development of chemical probes for chemical biology research. These probes can be used to study the function of specific proteins in their native cellular environment, providing valuable insights into biological processes and disease mechanisms. The scaffold can also be incorporated into molecular imaging agents for diagnostic applications.

The continued exploration of these and other innovative applications will undoubtedly expand the therapeutic potential of the 1,4-diazepane scaffold and contribute to the development of the next generation of medicines. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.